molecular formula C12H9NO3 B1333454 8-Carbamoylnaphthalene-1-carboxylic acid CAS No. 5811-88-1

8-Carbamoylnaphthalene-1-carboxylic acid

Cat. No.: B1333454
CAS No.: 5811-88-1
M. Wt: 215.2 g/mol
InChI Key: GRVIMBYDMARKEZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 8-Carbamoylnaphthalene-1-carboxylic acid is C12H9NO3 . Its molecular weight is 215.2 g/mol .


Physical and Chemical Properties Analysis

This compound is a crystalline solid with a white to off-white appearance. As a carboxylic acid, it is expected to exhibit the physical and chemical properties typical of this class of compounds .

Scientific Research Applications

Enantioselective Sensing

8-Carbamoylnaphthalene-1-carboxylic acid has been utilized in the field of enantioselective sensing. A study by Mei and Wolf (2004) demonstrated the use of a chiral 1,8-diacridylnaphthalene-derived fluorosensor for sensing a broad variety of chiral carboxylic acids, including amino acids and halogenated carboxylic acids, with enantioselectivities up to 4.5 (Mei & Wolf, 2004). Another study by Wolf, Liu, and Reinhardt (2006) expanded this application, developing an enantioselective fluorescence sensing assay for quantitative analysis of chiral carboxylic acids and amino acid derivatives (Wolf, Liu, & Reinhardt, 2006).

Interaction and Reactivity Studies

Research by Wannebroucq et al. (2016) on the reactivity of 8-dimethylaminonaphthalene-1-carbaldehyde with benzoyl or pivaloyl chloride, which is closely related to this compound, provided insights into “through space” amide properties and peri-group interactions in naphthalene derivatives (Wannebroucq et al., 2016).

CO2 Separation and Membrane Performance

In 2019, Meshkat, Kaliaguine, and Rodrigue explored the modification of Pebax membranes with aromatic carboxylic acids, including compounds similar to this compound, for enhancing CO2 separation performance. They found that these modifications led to increased CO2 permeability and selectivity (Meshkat, Kaliaguine, & Rodrigue, 2019).

Luminescence Studies in Solid State

Hilder et al. (2009) conducted studies on the spectroscopic properties of lanthanoid benzene carboxylates in the solid state. Their research on complexes of benzoic acid and related compounds contributes to understanding the optoelectronic properties of materials like this compound (Hilder et al., 2009).

Template-Controlled Stacking

The work of Mei, Liu, and Wolf (2007) on the template-controlled stacking of olefinic and aromatic carboxylic acids using a rigid 1,8-dipyridylnaphthalene template is relevant for understanding the supramolecular organization of compounds like this compound (Mei, Liu, & Wolf, 2007).

Fluorescent Labelling in HPLC Analysis

Gatti, Cavrini, and Roveri (1992) explored the use of 2-bromoacetyl-6-methoxynaphthalene as a fluorescent labelling reagent for HPLC analysis of carboxylic acids, providing a context for the application of related compounds in analytical chemistry (Gatti, Cavrini, & Roveri, 1992).

Properties

IUPAC Name

8-carbamoylnaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c13-11(14)8-5-1-3-7-4-2-6-9(10(7)8)12(15)16/h1-6H,(H2,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVIMBYDMARKEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)N)C(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380401
Record name 8-Carbamoylnaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5811-88-1
Record name Naphthalamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5811-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Carbamoylnaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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